
Trans-2-(9H-purin-9-yl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(9H-purin-9-yl)cyclopentanol: is a chemical compound with the molecular formula C10H12N4O . It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(9H-purin-9-yl)cyclopentanol can be achieved through several methods. One common approach involves the selective conversion of furfural to cyclopentanone or cyclopentanol using Cu–Co catalysts. These catalysts can be prepared by co-precipitation or oxalate sol–gel methods. The reaction conditions, such as hydrogen pressure and Cu loading, significantly influence the product distribution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of catalytic hydrogenation and selective conversion using metal catalysts can be applied. The choice of catalyst and reaction conditions are critical for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trans-2-(9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully hydrogenated cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Trans-2-(9H-purin-9-yl)cyclopentanol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing antiviral and anticancer agents. Its purine moiety is of particular interest due to its presence in many biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of fine chemicals and pharmaceutical intermediates. Its reactivity and functional group compatibility make it a valuable component in various chemical processes .
Mecanismo De Acción
The mechanism by which Trans-2-(9H-purin-9-yl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The purine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and affect cellular processes .
Comparación Con Compuestos Similares
- Cyclohexanol, 2-(9H-purin-9-yl)-, trans-
- 6-Chloro-9-(3’,3’-diethoxypropyl)purine
- 6-Mercapto-9-(3’,3’-diethoxypropyl)purine
Comparison: Trans-2-(9H-purin-9-yl)cyclopentanol is unique due to its cyclopentanol moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, Cyclohexanol, 2-(9H-purin-9-yl)-, trans- features a cyclohexanol ring, leading to differences in steric hindrance and reactivity.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
(1R,2R)-2-purin-9-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H12N4O/c15-9-3-1-2-8(9)14-6-13-7-4-11-5-12-10(7)14/h4-6,8-9,15H,1-3H2/t8-,9-/m1/s1 |
Clave InChI |
ALNZAMNUNABSQB-RKDXNWHRSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)N2C=NC3=CN=CN=C32 |
SMILES canónico |
C1CC(C(C1)O)N2C=NC3=CN=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



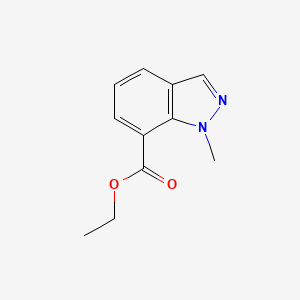
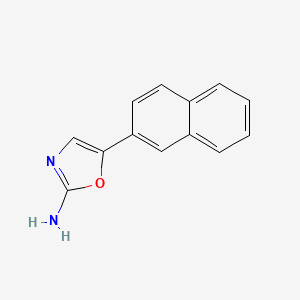
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
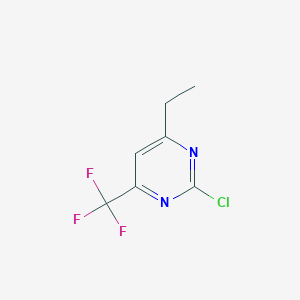
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

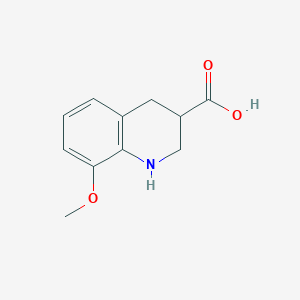
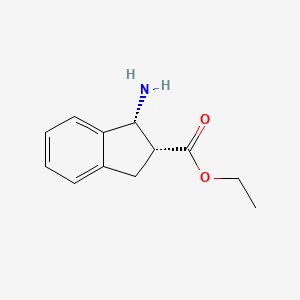
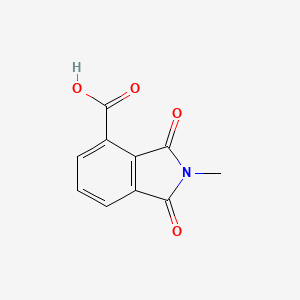
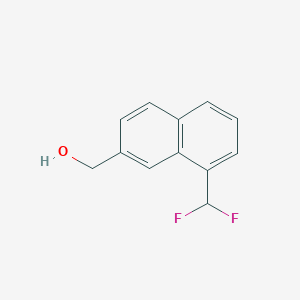
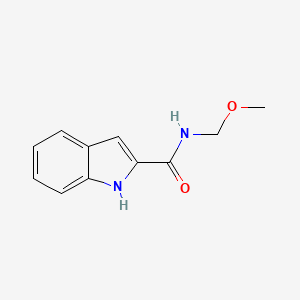
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)

